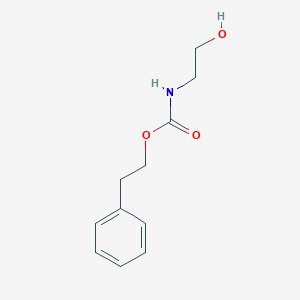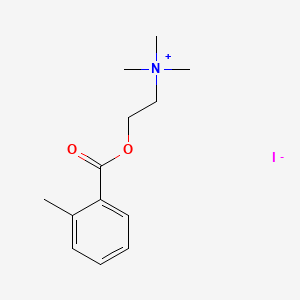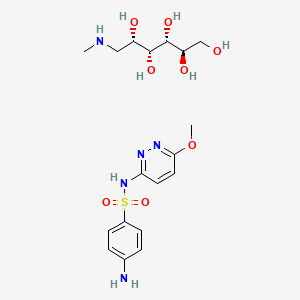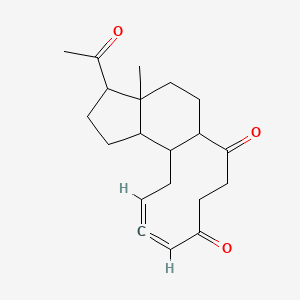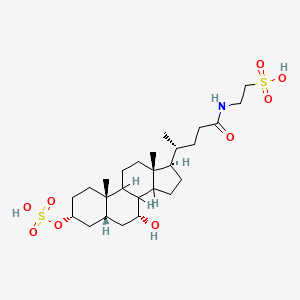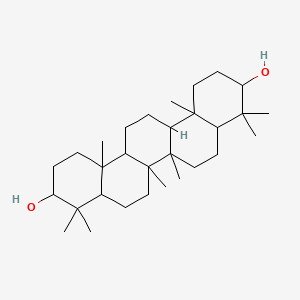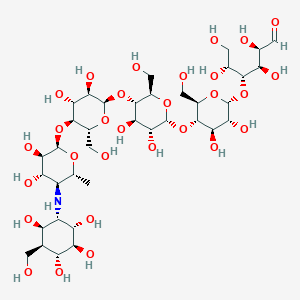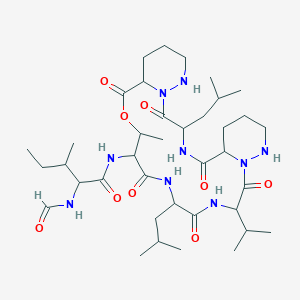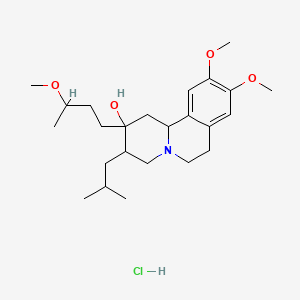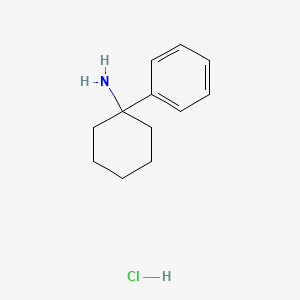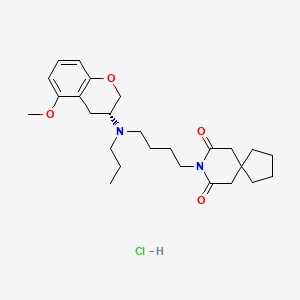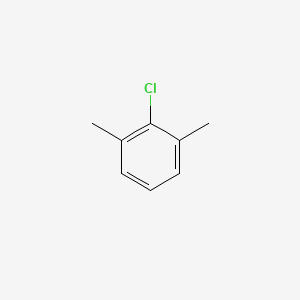
N-(4-Iodophenyl)maleimide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(4-Iodophenyl)maleimide often involves the reaction of maleic anhydride with a substituted aniline, in this case, 4-iodoaniline. Studies have detailed the synthesis of similar compounds through a two-step method at lower temperatures, optimizing conditions such as the ratio of reactants, reaction time, and the amount of catalyst to achieve high yields (Zhang Dong-liang, 2003); (Zhou Wen-jun, 2011).
Molecular Structure Analysis
Theoretical studies on the molecular structure of similar NPMI compounds reveal optimized geometric structures and thermodynamic properties calculated at specific levels of theory. These studies provide detailed insights into the molecular configuration, such as dihedral angles and ring plane orientations, contributing to understanding the molecular structure of N-(4-Iodophenyl)maleimide analogs (T. Guo, 2010).
Chemical Reactions and Properties
Chemical reactions involving maleimide compounds are pivotal in synthesizing polymers and creating various functional materials. N-(4-Iodophenyl)maleimide's reactivity, particularly in coupling reactions and its potential in polymer synthesis, can be inferred from the synthesis and characterization of related maleimide compounds, which demonstrate the versatility and reactivity of the maleimide group (Liu Guo-ji, 2011).
Physical Properties Analysis
The physical properties of N-(4-Iodophenyl)maleimide, such as melting points and solubility, can be closely related to those of other NPMI compounds. Studies on similar compounds provide valuable information on their behavior under different conditions, contributing to a comprehensive understanding of N-(4-Iodophenyl)maleimide's physical characteristics (T. Sippel, 1981).
Chemical Properties Analysis
The chemical properties of N-(4-Iodophenyl)maleimide, including reactivity towards various nucleophiles and participation in polymerization reactions, highlight its potential in material science and organic synthesis. The compound's ability to undergo specific reactions, such as the formation of adducts with thiols and incorporation into polymers, is illustrated by the broad range of applications for maleimide derivatives in chemical research (T. Oishi, Kazuki Sase, H. Tsutsumi, 1998).
Wissenschaftliche Forschungsanwendungen
Radioiodination of Proteins : N-(4-Iodophenyl)maleimide is used for the radioiodination of proteins, such as monoclonal antibodies. It has shown improved efficiency and lower in vivo deiodination compared to other methods, making it suitable for medical imaging and tumor localization studies (Srivastava et al., 1990).
Polymer Modification : It is utilized in the controlled radical copolymerization process with styrene, enhancing the thermomechanical properties of the resultant polymer (Lu Yan-bing, 2008).
Antimicrobial Activities : Some derivatives of maleimide, including N-(4-Iodophenyl)maleimide, have been explored for their antimicrobial activities against bacteria like Escherichia coli and Bacillus subtilis (Chin et al., 2016).
Biomolecule Labeling : N-(4-Iodophenyl)maleimide plays a crucial role in the covalent modification of biomolecules, especially in creating immunotoxins and antibody-drug conjugates used in cancer therapies (Renault et al., 2018).
Histochemistry : The compound is used in histochemistry for demonstrating thiol groups in tissue sections, offering specificity and sensitivity in detection (Sippel, 1973).
Polysiloxane Toughening : It is involved in the toughening of bismaleimide matrices, significantly enhancing the impact strength and thermal stability of the materials (Hao et al., 1996).
Stabilization of Antibody Drug Conjugates : N-(4-Iodophenyl)maleimide derivatives have been shown to stabilize cysteine-linked antibody-drug conjugates, reducing deconjugation and maintaining efficacy over time (Christie et al., 2015).
Synthesis Research : There is ongoing research into optimizing the synthesis conditions and characterizing the structure of N-(4-Iodophenyl)maleimide (Zhou Wen-jun, 2011).
Derivatization Reagents : It is also used as a derivatization reagent in chromatography for the sensitive detection of thiol compounds (Shimada et al., 1983).
Fluorogenic Probes : N-(4-Iodophenyl)maleimide derivatives have been developed for the specific detection of thiol analytes, exploiting their fluorescence quenching ability (Sippel, 1981).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXQASIEVHMYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216021 | |
| Record name | N-(4-Iodophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Iodophenyl)maleimide | |
CAS RN |
65833-01-4 | |
| Record name | N-(4-Iodophenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065833014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 65833-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Iodophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Iodophenyl)maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5R,6S)-2-methyl-6-phenoxy-3-[[(1R)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]oxane-3,4,5-triol](/img/structure/B1203658.png)
